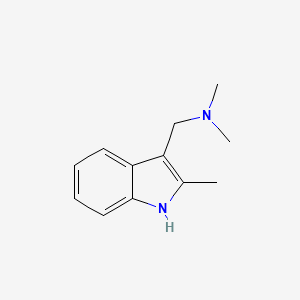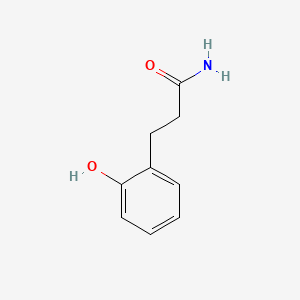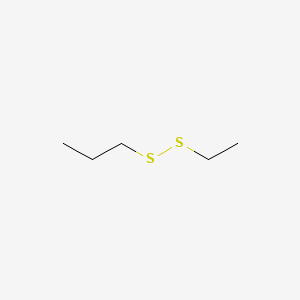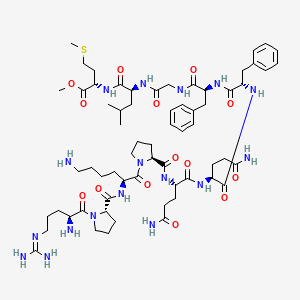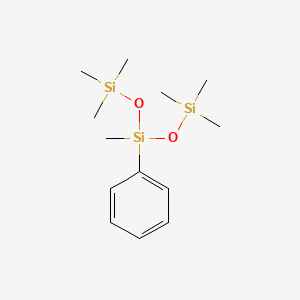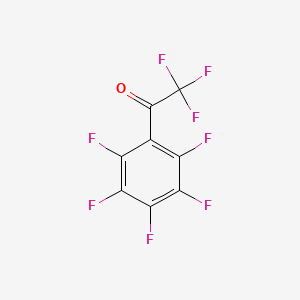
Tripropyleneglycol diacrylate
Übersicht
Beschreibung
Tripropylene glycol diacrylate (TPGDA) is a low-molecular-weight acrylic monomer that has been widely used in a variety of industrial and scientific applications. It is an important monomer for the synthesis of polymers, coatings, adhesives, and other materials. TPGDA is a versatile monomer with a wide range of properties and applications, including the synthesis of polymers, coatings, adhesives, and other materials.
Wissenschaftliche Forschungsanwendungen
UV-Curable Coatings
- TPGDA is a key component in ultraviolet-curable coatings. Its viscosity properties at different temperatures are crucial for evaluating the rheological properties of coatings, which is essential for industrial applications (Liu, Wang, Xue, & Yang, 2015).
Photopolymerization Kinetics
- The kinetics of photopolymerization of TPGDA are significantly influenced by temperature. This is critical for optimizing polymerization processes in various industrial applications (Scherzer & Langguth, 2001).
Photoinitiator Systems
- TPGDA can be efficiently polymerized using flavone/tertiary amine as a free radical photoinitiator. This method is promising for applications in biomedical and food-packaging fields due to its natural component characteristics (Su-qing et al., 2014).
Composite Material Synthesis
- In a study, TPGDA was used as a reducing agent in the polyol process for creating silver particles on bamboo charcoal, demonstrating its utility in composite material synthesis (Chiang & Yeh, 2014).
Crosslinking Agents in Polymer Science
- TPGDA, as a crosslinking agent, has been blended with ultra-high molecular weight polyethylene for improving its tribological properties, showcasing its role in enhancing material durability (Wu, Zhang, Wu, Wang, & Jiang, 2013).
Ultraviolet Radiation Curing
- TPGDA has been used in various formulations to modify crust leather surfaces via ultraviolet radiation curing. This demonstrates its application in the leather industry for surface treatment and modification (Khan, Rahman, Bhuyan, & Ahmad, 2002).
Polymer Synthesis
- TPGDA has been utilized in the Michael reaction to synthesize polymers with high molecular weights, highlighting its application in creating diverse polymeric materials (Trumbo, 1991).
Wirkmechanismus
Tripropylene Glycol Diacrylate is a difunctional reactive diluent with a branched alkyl polyether backbone . It is widely used in the formulation of ultraviolet light and electron beam energy curable coatings and inks .
Target of Action
The primary target of Tripropylene Glycol Diacrylate is the sources of free radicals . The compound interacts with these free radicals to initiate polymerization .
Mode of Action
Tripropylene Glycol Diacrylate undergoes polymerization when exposed to sources of free radicals . This process involves the formation of long-chain molecules from the compound’s monomers, which are the repeating units of the polymer .
Biochemical Pathways
The polymerization of Tripropylene Glycol Diacrylate is a key biochemical pathway that this compound affects. This process is initiated by the interaction of the compound with free radicals . The resulting polymers have various applications, including use in ultraviolet light and electron beam energy curable coatings and inks .
Pharmacokinetics
It is known that the compound has low viscosity, which may influence its bioavailability .
Result of Action
The polymerization of Tripropylene Glycol Diacrylate results in the formation of polymers with a branched alkyl polyether backbone . These polymers are used in various applications, including ultraviolet light and electron beam energy curable coatings and inks .
Action Environment
The action of Tripropylene Glycol Diacrylate is influenced by environmental factors such as the presence of free radicals . Additionally, the compound’s polymerization process can be initiated by exposure to ultraviolet light or electron beams .
Biochemische Analyse
Biochemical Properties
Tripropylene glycol diacrylate is known to polymerize when exposed to sources of free radicals
Molecular Mechanism
The molecular mechanism of action of tripropylene glycol diacrylate is primarily through its ability to polymerize when exposed to sources of free radicals This polymerization can lead to changes in the physical properties of the material, which can have various effects at the molecular level
Dosage Effects in Animal Models
An LD50 value after oral administration of a single dose to rats has been reported
Eigenschaften
IUPAC Name |
1-[2-(2-prop-2-enoyloxypropoxy)propoxy]propan-2-yl prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O6/c1-6-14(16)20-12(4)9-18-8-11(3)19-10-13(5)21-15(17)7-2/h6-7,11-13H,1-2,8-10H2,3-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDQNWDNMNKSMHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COCC(C)OC(=O)C=C)OCC(C)OC(=O)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O6 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30991775 | |
| Record name | [(Propane-1,2-diyl)bis(oxy)propane-1,2-diyl] diprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30991775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.35 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
71412-35-6, 42978-66-5 | |
| Record name | 1,1′-[(1-Methyl-1,2-ethanediyl)bis[oxy(1-methyl-2,1-ethanediyl)]] di-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71412-35-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tripropylene glycol diacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042978665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tripropyleneglycol diacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071412356 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 1,1'-[(1-methyl-1,2-ethanediyl)bis[oxy(1-methyl-2,1-ethanediyl)]] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [(Propane-1,2-diyl)bis(oxy)propane-1,2-diyl] diprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30991775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-((1-METHYL-1,2-ETHANEDIYL)2-PROPENOIC ACID, BIS(OXY(1-METHYL-2,1-ETHANEDIYL))) ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2O70KL79K2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of TPGDA?
A1: Tripropylene glycol diacrylate has a molecular formula of C15H26O6 and a molecular weight of 302.37 g/mol.
Q2: Is there any spectroscopic data available for TPGDA?
A: Yes, research articles utilize various spectroscopic techniques to characterize TPGDA. For example, Fourier transform infrared spectroscopy (FTIR) identifies characteristic peaks related to the acrylate functional groups and other structural components .
Q3: What makes TPGDA a suitable monomer for UV and EB curable formulations?
A: TPGDA is a liquid monomer at room temperature and readily dissolves in other acrylate monomers and oligomers . This property makes it a valuable reactive diluent for reducing the viscosity of radiation-curable formulations, improving their processability.
Q4: How does the concentration of TPGDA affect the properties of UV-cured coatings?
A: Research indicates that increasing the concentration of TPGDA in UV-curable urethane acrylate coatings generally leads to decreased hardness, adhesion strength, and scratch resistance . This effect is attributed to the lower functionality of TPGDA compared to other multifunctional acrylates, resulting in a lower crosslink density in the cured films.
Q5: How does TPGDA contribute to the properties of electron beam cured films?
A: TPGDA acts as a reactive diluent in electron beam curable formulations and influences the final film properties. Studies reveal that electron beam cured films prepared with TPGDA exhibit lower crosslink density compared to those using trimethylolpropane triacrylate, resulting in lower tensile strength and modulus values .
Q6: What are the applications of TPGDA in the fabrication of microparticles?
A: TPGDA serves as a building block for fabricating microparticles via photopolymerization. Researchers have successfully produced disk-shaped and red blood cell-like microparticles using TPGDA, demonstrating its versatility in moldless fabrication techniques .
Q7: Can TPGDA be used to modify the properties of other materials?
A: Yes, TPGDA can be grafted onto various materials to alter their properties. For instance, research has explored grafting TPGDA onto waste rubber using electron beam irradiation, aiming to enhance the material's properties and explore potential recycling applications .
Q8: How does TPGDA perform in the development of holographic gratings?
A: TPGDA plays a crucial role in forming holographic gratings by inducing distinct phase separation when combined with siloxane-containing liquid crystalline compounds . This property contributes to the formation of fine gratings with high diffraction efficiency and angular selectivity.
Q9: What is the role of TPGDA in polymer dispersed liquid crystal (PDLC) systems?
A: TPGDA acts as a polymer matrix component in PDLCs, forming a network structure around liquid crystal droplets . Studies investigating the dynamic behavior and density of PDLC films indicate that TPGDA-based films exhibit lower modulus and density compared to films prepared with propoxylated glycerol triacrylate . This difference is attributed to the lower functionality of TPGDA, leading to a less densely crosslinked polymer matrix.
Q10: What is known about the potential toxicity of TPGDA?
A: Research suggests that TPGDA exhibits a higher potential for inducing skin tumors compared to ethyl acrylate in a 20-week study using Tg.AC (v-Ha-ras) mice . These findings highlight the importance of careful handling and exposure control when working with TPGDA.
Q11: Are there any reported cases of allergic reactions to TPGDA?
A: While not as common as reactions to other acrylates, occupational conjunctivitis has been reported as the sole manifestation of airborne contact allergy to TPGDA contained in a UV-cured paint .
Q12: How is TPGDA used in the development of new photoinitiator systems?
A: TPGDA serves as a model monomer to evaluate the efficiency of novel photoinitiators for free radical polymerization. One study demonstrated the effectiveness of a 1,3-dioxane methylcoumarin as a photoinitiator for TPGDA polymerization, showcasing faster curing rates and higher conversions compared to traditional benzophenone-based systems .
Q13: Can TPGDA be used to create materials with controlled gradients in properties?
A: Yes, researchers have successfully used a polysiloxane benzophenone photoinitiator with TPGDA to achieve gradient photopolymerization . The ability of the photoinitiator to float within the TPGDA system allows for the creation of polymers with spatially varying properties.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



